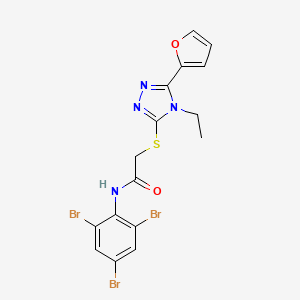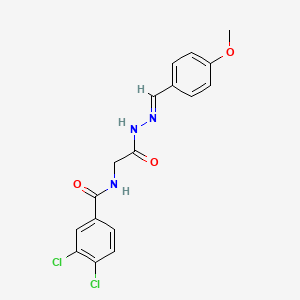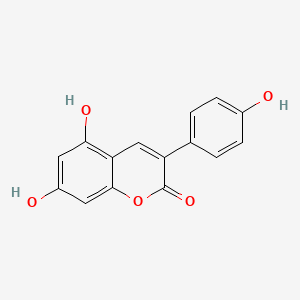
5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one is a naturally occurring flavonoid compound. It is known for its diverse biological activities and is found in various plants. This compound is part of the flavonoid family, which is known for its antioxidant, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the chromenone structure. The reaction is usually carried out in an ethanol-water mixture under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound exhibits significant antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Medicine
In medicine, this compound is studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has antimicrobial properties, making it a candidate for developing new antibiotics.
Industry
Industrially, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation.
作用機序
The mechanism of action of 5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress, such as xanthine oxidase. The compound also modulates signaling pathways related to inflammation and cell proliferation, such as the NF-κB pathway.
類似化合物との比較
Similar Compounds
Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and presence in many fruits and vegetables.
Luteolin: Exhibits anti-inflammatory and anticancer properties.
Uniqueness
5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its combination of hydroxyl groups at positions 5, 7, and 4’ enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research.
特性
分子式 |
C15H10O5 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-12-13(18)5-10(17)6-14(12)20-15(11)19/h1-7,16-18H |
InChIキー |
RNDJNKALHAHPCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3OC2=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)


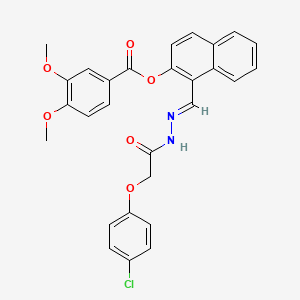
![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)

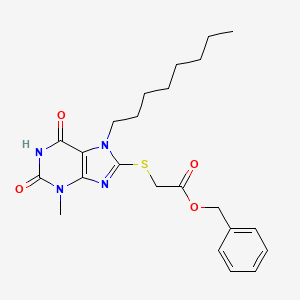
![N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide](/img/structure/B12010959.png)

![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010981.png)
